MARCKS Protein (151-175) Bovine refers to a specific peptide derived from the myristoylated alanine-rich C-kinase substrate protein, commonly known as MARCKS. This peptide includes amino acid residues 151 to 175 and is primarily studied for its role as a substrate for protein kinase C. The MARCKS protein is significant in various cellular processes, including membrane interactions and signaling pathways.
The MARCKS protein is predominantly sourced from bovine brain tissue, where it plays a crucial role in neuronal function and signaling. The specific peptide sequence of MARCKS (151-175) is characterized by its high affinity for binding to phospholipid membranes and interacting with calcium/calmodulin complexes.
MARCKS is classified as a phospholipid-binding protein and a substrate for protein kinase C. It is involved in cellular signaling and structural integrity, particularly in the nervous system.
The synthesis of MARCKS (151-175) can be achieved through solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into the desired sequence. This method ensures high purity and yields of the peptide, which is crucial for subsequent biological assays.
The structure of MARCKS (151-175) features a high density of basic amino acids, which contribute to its electrostatic interactions with negatively charged phospholipids such as phosphatidylinositol 4,5-bisphosphate (PIP2). The peptide adopts an extended conformation in solution, facilitating its interaction with membrane components.
The molecular formula is C147H243N41O, indicating a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms that are typical of peptides with multiple charged residues.
MARCKS (151-175) undergoes phosphorylation by protein kinase C at specific serine residues (Ser8, Ser12, and Ser19). This phosphorylation alters the peptide's binding affinity to membrane components and facilitates its translocation from the membrane into the cytoplasm.
The phosphorylation process can be influenced by the presence of calcium ions and calmodulin, which modulate the activity of protein kinase C. The electrostatic binding of MARCKS to PIP2 can be reversed through these phosphorylation events.
The mechanism by which MARCKS (151-175) functions involves its ability to sequester PIP2 on phospholipid membranes. Upon binding to PIP2, MARCKS stabilizes the membrane structure but can be released upon phosphorylation by protein kinase C or binding with calcium/calmodulin complexes.
Research indicates that approximately three PIP2 molecules can bind to MARCKS (151-175), forming an electroneutral complex that plays a critical role in cellular signaling pathways related to actin dynamics and membrane trafficking.
MARCKS (151-175) exhibits properties typical of basic peptides due to its high content of lysine and arginine residues. It has a strong affinity for acidic phospholipids and participates actively in membrane-related processes.
MARCKS (151-175) is utilized in various research applications, including:
This peptide serves as an excellent model for understanding the molecular mechanisms underlying various physiological processes involving lipid-protein interactions.
The bovine MARCKS peptide encompassing residues 151-175 constitutes the highly conserved effector domain responsible for its core biological functions. This 25-amino acid segment (KKKKKRFSFKKSFKLSGFSFKKNKK) exhibits a distinctive biochemical signature characterized by:
Phenylalanine Content: Five phenylalanine residues contribute to hydrophobic interactions with lipid bilayers and potentially participate in protein-protein interactions [3] [6].
Table 1: Primary Sequence Features of Bovine MARCKS (151-175)
Position | 1-5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 | 20 | 21 | 22 | 23 | 24 | 25 |
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Residue | KKKKK | R | F | S | F | K | K | S | F | K | L | S | G | F | S | F | K | K | N | K | K |
Property | ++++ | + | Φ | pS | Φ | + | + | pS | Φ | + | - | - | - | Φ | pS | Φ | + | + | - | + | + |
Function | PIP2/PS Binding | PKC Substrate | Hydrophobic Anchor | PKC Substrate | PIP2 Sequestration | PKC Substrate | Membrane Binding |
Key: Φ = Hydrophobic residue; + = Basic residue; - = Neutral residue; pS = Phosphorylation site (Serine).
While the N-terminal myristoylation site (Gly-2) resides outside the 151-175 fragment in the full-length protein, this modification critically influences the membrane binding of the intact MARCKS protein. The myristoyl chain inserts hydrophobically into the lipid bilayer, anchoring the protein. This, combined with the electrostatic attraction of the polybasic effector domain (151-175), provides high-affinity membrane localization [1] [7].
Phosphorylation Dynamics:
Phosphorylation Site | Position in Peptide | Position in Protein | Kinase | Functional Consequence of Phosphorylation |
---|---|---|---|---|
Serine 1 | 8 | 156 | PKC | Reduces electrostatic interaction with PIP2/PS; initiates membrane dissociation |
Serine 2 | 12 | 162 | PKC | Further neutralizes charge; disrupts actin binding |
Serine 3 | 19 | 169 | PKC | Completes charge reversal; releases sequestered PIP2 |
The MARCKS effector domain exhibits extraordinary evolutionary conservation across vertebrates, highlighting its fundamental role:
The bovine MARCKS(151-175) effector domain integrates two critical, overlapping functional motifs essential for cytoskeletal and membrane signaling regulation:
Link to PIP2: Actin polymerization is PIP2-dependent. By sequestering PIP2, MARCKS(151-175) indirectly regulates actin dynamics. Conversely, actin accumulation can occur at MARCKS/PIP2-enriched membrane domains [1] [7].
Table 3: Biophysical Properties and Functions of Bovine MARCKS(151-175) Structural Motifs
Structural Motif | Key Residues | Binding Partner(s) | Affinity/Concentration | Regulatory Mechanism | Primary Biological Consequence |
---|---|---|---|---|---|
PIP2 Sequestration Domain | K1-5, K10-11, K22-25, F7, F9, F14, F20 | PIP2 (PI(4,5)P2, PI(3,4)P2) | Kd ~10 nM (for PIP2 vesicles); Binds ~4 PIP2/peptide | PKC Phosphorylation; Ca²⁺/Calmodulin | Inhibits PLC hydrolysis; Modulates PIP2 availability for signaling |
Actin-Binding Domain | F7, F9, F14, F20, Basic Residues | F-Actin | Not fully quantified; Binds via hydrophobic/electrostatic interactions | PKC Phosphorylation; Ca²⁺/Calmodulin | Actin cross-linking/bundling; Cytoskeleton-membrane linkage |
Calmodulin Binding | Basic Residues, F Residues | Ca²⁺/Calmodulin | Kd < 3 nM (for MARCKSL1 peptide); Disrupted by PKC phosphorylation | PKC Phosphorylation; Ca²⁺ influx | Releases PIP2; Disrupts actin binding; Releases calmodulin |
PKC Phosphorylation Sites | S8, S12, S19 | Protein Kinase C | Km ≈ 20 nM (for PKC); Phosphorylated sequentially | PKC activation (e.g., by DAG, Ca²⁺) | Triggers membrane dissociation and functional deactivation |
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